REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=2)[CH:7]=[CH:6]1)(=[O:4])=[O:3]>CO.[Pt]=O>[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([NH2:14])[CH:12]=2)[CH:7]=[CH:6]1)(=[O:4])=[O:3]
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Name
|
|
Quantity
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2.52 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1C=CC2=CC=C(C=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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119 mg
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Type
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catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was obtained (42 psi H2 initially)
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Type
|
CUSTOM
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Details
|
The catalyst was removed by filtration (Whatman GF/F filter)
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated by rotary evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
CS(=O)(=O)N1C=CC2=CC=C(C=C12)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |